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These application notes provide a comprehensive overview of the role of microRNA-183 (miR-
183) in gene expression studies. Detailed protocols for the experimental modulation and
analysis of miR-183 function are included to facilitate research and development in this area.

Introduction to miR-183

MicroRNA-183 (miR-183) is a small non-coding RNA molecule that plays a crucial role in the
post-transcriptional regulation of gene expression.[1] It functions by binding to the 3'
untranslated region (3' UTR) of target messenger RNAs (mMRNAs), leading to their degradation
or the inhibition of their translation into proteins. miR-183 is part of a highly conserved miRNA
cluster that also includes miR-96 and miR-182, which are often co-expressed and share similar
functions. Dysregulation of miR-183 expression has been implicated in a variety of cellular
processes and diseases, including cancer, neurological disorders, and immune responses.

Mechanism of Action

The primary mechanism of miR-183 action is the silencing of its target genes. This process is
initiated by the binding of the mature miR-183, as part of the RNA-induced silencing complex
(RISC), to complementary sequences in the 3' UTR of its target mMRNAs. This interaction
prevents the ribosome from translating the mRNA into a protein, or it can lead to the enzymatic
degradation of the mRNA transcript. The specificity of this interaction is largely determined by
the "seed sequence," a 7-8 nucleotide region at the 5' end of the miRNA.
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Key Signhaling Pathways Regulated by miR-183

mMiR-183 has been shown to modulate several critical signaling pathways by targeting key
components within them. Understanding these interactions is vital for elucidating the functional
consequences of miR-183 dysregulation.

TGF-B Signaling Pathway

The Transforming Growth Factor-beta (TGF-3) signaling pathway is involved in a wide range of
cellular processes, including cell growth, differentiation, and apoptosis. In some cancers, miR-
183 has been found to be transcriptionally upregulated by TGF-3.[2]
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TGF-f3 signaling pathway leading to miR-183 expression.

PIBK/AKT/ImTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, survival, and
metabolism. miR-183 can influence this pathway by targeting tumor suppressor genes such as
PTEN, which is a negative regulator of PISK/AKT signaling. By downregulating PTEN, miR-183
can lead to the activation of this pro-survival pathway.
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miR-183 regulation of the PISBK/AKT/mTOR pathway.

Wnt/B-catenin Signaling Pathway
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The Wnt/B-catenin signaling pathway is crucial for embryonic development and tissue
homeostasis. Aberrant activation of this pathway is often associated with cancer. Studies have
shown that [3-catenin can activate the transcription of the miR-183 cluster.
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Wnt/(3-catenin pathway activating miR-183 expression.

Quantitative Data on miR-183 Gene Regulation

The modulation of miR-183 levels in cellular models has provided quantitative insights into its
regulatory effects on target gene expression. The following tables summarize findings from
various studies.

Table 1: Effect of miR-183 Mimic Transfection on Target Gene Expression

Fold Change in Fold Change in
Target Gene Cell Line mRNA Expression Protein Expression
(approx.) (approx.)
EGR1 SYO-1, HCT116 No significant change >2-fold decrease
PTEN Breast Cancer Cells Not specified Significant decrease
Bovine Granulosa o o
FOXO01 Significant decrease Significant decrease

Cells

Table 2: Effect of miR-183 Inhibitor (anti-miR-183) Transfection on Target Gene Expression
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Fold Change in

Fold Change in

Target Gene Cell Line mRNA Expression Protein Expression
(approx.) (approx.)
EGR1 SYO-1, HCT116 >2-fold increase Significant increase
SYO-1, FUJI, RH30,
PTEN >2-fold increase Significant increase
DLD1, HCT116
N Significant
DKkk-3 PC-3, DU-145 Not specified )
upregulation
B Significant
SMAD4 PC-3, DU-145 Not specified

upregulation

Table 3: Luciferase Reporter Assay Data for miR-183 Target Validation

Luciferase Activity

Target Gene 3' UTR Cell Line .

Reduction (approx.)
EGR1 HEK293T Significant reduction
PTEN Breast Cancer Cells Significant reduction
Dkk-3 PC-3 Significant decrease
SMAD4 PC-3 Significant decrease

Experimental Protocols

The following protocols provide detailed methodologies for studying the function of miR-183 in

gene expression.

Protocol 1: Transfection of miR-183 Mimics and

Inhibitors

This protocol describes the transient transfection of synthetic miR-183 mimics (to upregulate

miR-183 activity) or inhibitors (to downregulate miR-183 activity) into cultured cells.
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Materials:

e Cultured mammalian cells (e.g., HEK293T, HelLa, or a cell line relevant to the research
question)

o Complete cell culture medium

e Serum-free medium (e.g., Opti-MEM)

e miR-183 mimic and negative control mimic

e mIiR-183 inhibitor and negative control inhibitor

» Transfection reagent (e.g., Lipofectamine RNAIMAX)

o 6-well plates

o RNase-free water and tubes

Procedure:

o Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will
result in 70-90% confluency at the time of transfection.

o Preparation of Transfection Complexes (per well):

o Solution A: Dilute the miR-183 mimic (final concentration 5-100 nM) or inhibitor (final
concentration 50-200 nM) in 250 pL of serum-free medium. Mix gently.

o Solution B: Dilute 5 pL of Lipofectamine RNAIMAX in 250 pL of serum-free medium. Mix
gently and incubate for 5 minutes at room temperature.

o Complex Formation: Combine Solution A and Solution B. Mix gently and incubate for 20
minutes at room temperature to allow for the formation of transfection complexes.

e Transfection:

o Remove the growth medium from the cells and wash once with PBS.
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o Add 1.5 mL of fresh, serum-free medium to each well.

o Add the 500 pL of transfection complex dropwise to each well.

¢ [ncubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

o Medium Change: After the incubation period, replace the transfection medium with 2 mL of
complete growth medium.

e Analysis: Harvest the cells for downstream analysis (e.g., qRT-PCR, Western blot) 24-72
hours post-transfection.
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Workflow for miRNA mimic/inhibitor transfection.
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Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for
mMiR-183 and Target mMRNA Expression

This protocol outlines the steps for quantifying the expression levels of mature miR-183 and its
target MRNAs using a two-step qRT-PCR approach.

Materials:

Total RNA isolated from cells

» miRNA-specific reverse transcription kit with stem-loop primers for miR-183 and a reference
small RNA (e.g., U6 snRNA)

o cDNA synthesis kit for mRNA with oligo(dT) primers

e SYBR Green or TagMan-based gPCR master mix

o Specific forward and reverse primers for target mMRNAs and a reference gene (e.g., GAPDH)
e (RT-PCR instrument

Procedure:

* RNA Isolation: Isolate total RNA from transfected and control cells using a method that
preserves small RNA species.

» Reverse Transcription (RT):

o For miRNA: Perform reverse transcription using a miRNA-specific stem-loop RT primer for
miR-183 and the reference small RNA.

o For mRNA: Perform reverse transcription using oligo(dT) primers to generate cDNA from
all polyadenylated mRNAs.

¢ Quantitative PCR (qPCR):

o Prepare gPCR reactions containing cDNA template, qPCR master mix, and specific
primers for the miRNA or mRNA of interest.
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o Run the gPCR reactions on a real-time PCR instrument using a standard cycling protocol
(e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

o Data Analysis:
o Determine the cycle threshold (Ct) values for each sample.

o Normalize the Ct value of the target (miR-183 or target mMRNA) to the Ct value of the
corresponding reference gene (U6 or GAPDH) to obtain ACt.

o Calculate the relative expression using the 2*-AACt method.

Protocol 3: Luciferase Reporter Assay for miR-183
Target Validation

This assay is used to experimentally validate the direct interaction between miR-183 and the 3'
UTR of a putative target gene.

Materials:
e HEK?293T cells

 Luciferase reporter vector containing the 3' UTR of the target gene downstream of the
luciferase gene (and a mutant version with a mutated miR-183 binding site)

» miR-183 mimic and negative control mimic
o Transfection reagent

o Dual-luciferase reporter assay system

e Luminometer

Procedure:

o Co-transfection: Co-transfect HEK293T cells with the luciferase reporter vector (wild-type or
mutant 3' UTR) and either the miR-183 mimic or the negative control mimic.
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¢ Incubation: Incubate the cells for 24-48 hours.

o Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase
assay Kkit.

 Luciferase Activity Measurement:

o Measure the firefly luciferase activity in the cell lysate.

o Measure the Renilla luciferase activity (as an internal control for transfection efficiency).
o Data Analysis:

o Normalize the firefly luciferase activity to the Renilla luciferase activity.

o A significant decrease in the normalized luciferase activity in cells co-transfected with the
wild-type 3' UTR vector and the miR-183 mimic compared to controls indicates a direct
interaction.

Protocol 4: Western Blotting for Target Protein
Expression

This protocol is for detecting changes in the protein levels of miR-183 targets (e.g., EGR1,
PTEN) following modulation of miR-183 expression.

Materials:

Cell lysates from transfected and control cells

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels

Transfer buffer and membrane (PVDF or nitrocellulose)

Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies against the target proteins (e.g., anti-EGR1, anti-PTEN) and a loading
control (e.g., anti-GAPDH, anti-[3-actin)

HRP-conjugated secondary antibodies
Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
Protein Transfer: Transfer the separated proteins from the gel to a membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at
4°C.

Washing: Wash the membrane three times with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated
secondary antibody for 1 hour at room temperature.

Washing: Wash the membrane three times with TBST.

Detection: Add the chemiluminescent substrate and capture the signal using an imaging
system.

Analysis: Quantify the band intensities and normalize the target protein levels to the loading
control.

These application notes and protocols provide a solid foundation for researchers to investigate

the role of miR-183 in gene expression and its implications in various biological and
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pathological contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b1667630?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/RT-qPCR-results-indicate-that-the-highest-levels-of-miR183-expressions-are-found-in-the_fig2_323981629
https://azurebiosystems.com/6-steps-to-western-blotting/
https://www.benchchem.com/product/b1667630#as-183-application-in-gene-expression-studies
https://www.benchchem.com/product/b1667630#as-183-application-in-gene-expression-studies
https://www.benchchem.com/product/b1667630#as-183-application-in-gene-expression-studies
https://www.benchchem.com/product/b1667630#as-183-application-in-gene-expression-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667630?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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